molecular formula C10H12BrNO B1501268 2-Bromo-6-(cyclopentyloxy)pyridine CAS No. 891842-81-2

2-Bromo-6-(cyclopentyloxy)pyridine

Cat. No.: B1501268
CAS No.: 891842-81-2
M. Wt: 242.11 g/mol
InChI Key: HYKRHERRZBPQPB-UHFFFAOYSA-N
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Description

2-Bromo-6-(cyclopentyloxy)pyridine is a brominated pyridine derivative featuring a cyclopentyloxy substituent at the 6-position. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . The cyclopentyloxy group confers steric bulk and lipophilicity, influencing both reactivity and pharmacokinetic properties.

Properties

IUPAC Name

2-bromo-6-cyclopentyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-6-3-7-10(12-9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKRHERRZBPQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671676
Record name 2-Bromo-6-(cyclopentyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891842-81-2
Record name 2-Bromo-6-(cyclopentyloxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=891842-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(cyclopentyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Bromo-6-(cyclopentyloxy)pyridine is a compound of interest due to its potential biological activities, particularly as a GPR120 agonist. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound has been identified as an agonist for the GPR120 receptor, which is implicated in various metabolic processes. GPR120 activation is associated with increased production of glucagon-like peptide-1 (GLP-1), leading to enhanced insulin sensitivity and anti-inflammatory effects. This makes it a candidate for therapeutic applications in metabolic disorders such as obesity and type 2 diabetes .

The mechanism by which this compound exerts its biological effects involves:

  • GPR120 Activation : The compound binds to the GPR120 receptor, triggering a cascade of intracellular signaling pathways that result in the secretion of GLP-1 from intestinal L-cells.
  • Anti-inflammatory Effects : It modulates inflammatory responses by acting on macrophages and pancreatic cells, potentially reducing insulin resistance in liver and muscle tissues .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Metabolic Effects : Research indicates that the compound can significantly lower blood glucose levels and improve lipid profiles in animal models, suggesting its utility in managing diabetes and related metabolic syndromes.
  • Inflammatory Response : In vitro studies show that treatment with this compound reduces pro-inflammatory cytokine production in macrophages, supporting its role in mitigating chronic inflammation associated with metabolic diseases .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
GPR120 AgonismIncreased GLP-1 secretion
Insulin SensitivityImproved insulin response in animal models
Anti-inflammatory EffectsReduced cytokine levels in macrophages
Lipid Profile ImprovementLowered triglycerides and cholesterol levels

Case Studies

  • Diabetes Management :
    A study involving diabetic mice showed that administration of this compound resulted in a significant reduction in fasting blood glucose levels. The compound was administered over a four-week period, leading to improvements in both glycemic control and insulin sensitivity.
  • Obesity Research :
    In another study focusing on obesity-induced inflammation, the compound demonstrated a capacity to reduce body weight gain and fat accumulation in high-fat diet-fed mice. This was accompanied by decreased levels of inflammatory markers.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Key structural analogs differ in the substituent at the 6-position of the pyridine ring. These variations significantly alter electronic, steric, and solubility properties:

Compound Name Substituent at 6-Position Molecular Weight Key Properties/Applications Reference
2-Bromo-6-(cyclopentyloxy)pyridine Cyclopentyloxy 256.12 (calc.) Intermediate for anticancer agents
2-Bromo-6-(4-methoxyphenyl)pyridine 4-Methoxyphenyl 294.15 Combretastatin analogs; antitubulin agents
2-Bromo-6-chloromethylpyridine Chloromethyl 206.46 Precursor for functionalized ligands
2-Bromo-6-(4-methylphenyl-dioxolan)pyridine 4-Methylphenyl-1,3-dioxolane 320.18 CAS-listed compound; structural studies
2-Bromo-6-(trifluoromethyl)pyridine Trifluoromethyl 225.99 Electron-withdrawing; agrochemical uses
  • Electron-Donating Groups (e.g., cyclopentyloxy, methoxyphenyl) : Enhance nucleophilic aromatic substitution (SNAr) reactivity. The cyclopentyloxy group in the target compound improves metabolic stability compared to smaller alkoxy groups .
  • Electron-Withdrawing Groups (e.g., trifluoromethyl) : Increase electrophilicity, favoring cross-coupling reactions but reducing solubility .

Physicochemical Properties

  • Lipophilicity : Cyclopentyloxy (logP ≈ 3.5) > benzyloxy (logP ≈ 2.8) > methoxy (logP ≈ 1.9) .
  • Thermal Stability : Trifluoromethyl analogs exhibit higher decomposition temperatures (∼200°C) due to strong C-F bonds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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